molecular formula C19H20ClN3OS B4971022 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole

3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B4971022
M. Wt: 373.9 g/mol
InChI Key: GMIIZWJJCHHREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound with potential applications in scientific research. It belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives, which have been shown to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.

Mechanism of Action

The mechanism of action of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole is not fully understood. However, it has been suggested that its anticancer activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. Additionally, it has been shown to disrupt the mitochondrial membrane potential and increase the production of reactive oxygen species, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, as well as the activity of certain enzymes involved in cancer progression. It has also been shown to possess antifungal and antibacterial activity, which may be due to its ability to disrupt the cell membrane of these microorganisms. Furthermore, it has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole in lab experiments is its potential as a lead compound for the development of new drugs for the treatment of cancer, fungal and bacterial infections, and Alzheimer's disease. Another advantage is its ability to induce apoptosis in cancer cells, which could be a useful mechanism for the development of new anticancer drugs. However, one of the limitations is its relatively low solubility in water, which may limit its use in certain experiments. Another limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a drug candidate.

Future Directions

There are several future directions for the research of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole. One direction is to investigate its mechanism of action in more detail, particularly its ability to induce apoptosis in cancer cells. Another direction is to explore its potential as a lead compound for the development of new drugs for the treatment of fungal and bacterial infections, and Alzheimer's disease. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics, as well as its efficacy in animal models of cancer and other diseases. Finally, the synthesis of new derivatives of this compound with improved solubility and potency could lead to the discovery of new drugs with better therapeutic potential.

Synthesis Methods

The synthesis of 3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole has been reported in the literature. One of the methods involves the reaction of 3-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-6-carboxylic acid with 1-aminocyclopropane-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography to obtain this compound in good yield and purity.

Scientific Research Applications

3-(1-azocanylcarbonyl)-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to possess antifungal and antibacterial activity. Furthermore, it has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. These findings suggest that this compound could be a potential lead compound for the development of new drugs for the treatment of cancer, fungal and bacterial infections, and Alzheimer's disease.

properties

IUPAC Name

azocan-1-yl-[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3OS/c20-15-8-6-7-14(11-15)16-12-23-17(13-25-19(23)21-16)18(24)22-9-4-2-1-3-5-10-22/h6-8,11-13H,1-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIIZWJJCHHREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.